Bezafibrate

描述

Antilipemic agent that lowers cholesterol and triglycerides. It decreases low density lipoproteins and increases high density lipoproteins.

This compound is an agonist of peroxisome proliferator-activated receptor alpha (PPARalpha) with antilipidemic activity. This compound decreases triglyceride levels, increases high density lipoprotein (HDL) cholesterol levels, and decreases total and low density lipoprotein (LDL) cholesterol levels.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 7 investigational indications.

An antilipemic agent that lowers CHOLESTEROL and TRIGLYCERIDES. It decreases LOW DENSITY LIPOPROTEINS and increases HIGH DENSITY LIPOPROTEINS.

See also: Fenofibrate (related); Gemfibrozil (related).

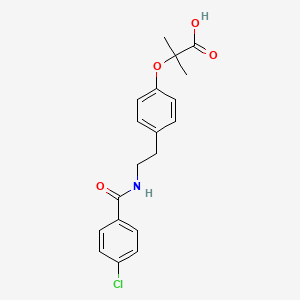

Structure

3D Structure

属性

IUPAC Name |

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBYAHWJQTYFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029869 | |

| Record name | Bezafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bezafibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L | |

| Record name | SID855877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Bezafibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41859-67-0 | |

| Record name | Bezafibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41859-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bezafibrate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bezafibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bezafibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bezafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bezafibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEZAFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9449Q51XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bezafibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | Bezafibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bezafibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bezafibrate: A Pan-PPAR Agonist for Comprehensive Metabolic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bezafibrate, a fibric acid derivative, has long been utilized as a broad-spectrum lipid-lowering agent. Its therapeutic efficacy stems from its unique ability to function as a pan-agonist for all three peroxisome proliferator-activated receptor (PPAR) subtypes: PPARα, PPARγ, and PPARδ. This comprehensive activation profile allows this compound to modulate a wide array of genes involved in lipid metabolism, glucose homeostasis, inflammation, and energy expenditure. This technical guide provides a detailed exploration of this compound's molecular mechanism of action, its binding and activation characteristics for each PPAR subtype, and the downstream signaling pathways it influences. Furthermore, this guide outlines key experimental protocols for evaluating pan-PPAR agonists and presents a workflow for their investigation, from initial in vitro screening to in vivo validation.

Introduction to this compound as a Pan-PPAR Agonist

This compound distinguishes itself from other fibrates by not only activating PPARα, the primary target for this drug class, but also by activating PPARγ and PPARδ at comparable doses[1]. This pan-agonism confers a multi-faceted therapeutic profile, addressing various components of the metabolic syndrome simultaneously. Activation of PPARα primarily influences fatty acid oxidation and lipoprotein metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol[2]. The engagement of PPARγ contributes to improved insulin (B600854) sensitivity and glucose metabolism[3]. Activation of PPARδ enhances fatty acid oxidation in skeletal muscle and adaptive thermogenesis, potentially offsetting weight gain[2]. This balanced activation of all three PPAR subtypes makes this compound an attractive therapeutic agent for complex metabolic disorders.

Quantitative Analysis of this compound's Interaction with PPAR Subtypes

The efficacy and potency of this compound's interaction with each PPAR subtype have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of this compound's activity.

Table 1: this compound Activation of Human and Murine PPAR Subtypes

| Receptor Subtype | Species | EC50 (μM) | Efficacy (%) | Reference |

| PPARα | Human | 30.4 | 93.6% | [4] |

| PPARγ | Human | 178 | 77.1% | |

| PPARδ | Human | 86.7 | 15.2% | |

| PPARα | Murine | 90 | - | |

| PPARγ | Murine | 55 | - | |

| PPARδ | Murine | 110 | - |

Table 2: Effects of this compound on Target Gene Expression

| Target Gene | PPAR Subtype(s) | Tissue/Cell Type | Effect | Fold Change/Percentage Change | Reference(s) |

| Lipoprotein Lipase (LPL) | α, γ | Adipose Tissue, Muscle | Upregulation | - | |

| Carnitine Palmitoyltransferase I (CPT-I) | α, δ | Liver, Muscle, Adipocytes | Upregulation | 4.5-fold (in rat adipocytes) | |

| Carnitine Palmitoyltransferase II (CPT-II) | α, δ | Fibroblasts | Upregulation | - | |

| Fatty Acid Translocase (FAT/CD36) | α, γ, δ | Adipocytes, Muscle | Upregulation | 2-fold (in rat adipocytes) | |

| Fatty Acid Binding Protein (FABP) | α, γ, δ | Liver, Intestine, Adipocytes | Upregulation | 1.5-fold (adipocyte FABP in rat adipocytes) | |

| Uncoupling Protein 2 (UCP2) | α | Liver, Skeletal Muscle | Upregulation | - | |

| Uncoupling Protein 3 (UCP3) | α | White Adipose Tissue | Upregulation | 3.7-fold (in rat adipocytes) | |

| Adiponectin | γ | Adipose Tissue | Upregulation/Increased Secretion | +27% secretion (in 3T3-L1 adipocytes) | |

| Glucose Transporter 4 (GLUT4) | γ | Adipose Tissue, Muscle | Upregulation | - | |

| Acyl-CoA Oxidase | α | Adipocytes | Upregulation | 1.6-fold (in rat adipocytes) |

Signaling Pathways Activated by this compound

Upon binding to this compound, the PPARs undergo a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARα Signaling Pathway

Activation of PPARα by this compound primarily impacts lipid metabolism in the liver and other tissues with high fatty acid oxidation rates.

PPARγ Signaling Pathway

The activation of PPARγ by this compound is crucial for its effects on glucose homeostasis and adipocyte differentiation.

PPARδ Signaling Pathway

PPARδ activation by this compound primarily influences energy metabolism, particularly in skeletal muscle.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with PPARs.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific PPAR subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified recombinant PPAR ligand-binding domain (LBD) for α, γ, or δ.

-

Radiolabeled PPAR agonist (e.g., [3H]-rosiglitazone for PPARγ).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Scintillation proximity assay (SPA) beads or filter mats.

-

Scintillation counter.

Protocol:

-

Plate Preparation: To each well of a 96-well plate, add the assay buffer.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a control with no compound (total binding) and a control with a high concentration of an unlabeled known ligand (non-specific binding).

-

Receptor Addition: Add the purified PPAR-LBD to each well.

-

Radioligand Addition: Add the radiolabeled PPAR agonist at a concentration close to its Kd.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Filtration Assay: Rapidly filter the contents of each well through a glass fiber filter mat to trap the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

SPA: Add SPA beads that bind to the receptor. Only radioligand bound to the receptor on the bead will generate a signal.

-

-

Detection: Measure the radioactivity of the filters or the signal from the SPA beads using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Dual-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T or COS-7).

-

Expression plasmid for the GAL4 DNA-binding domain fused to the PPAR-LBD (GAL4-PPARα-LBD, GAL4-PPARγ-LBD, or GAL4-PPARδ-LBD).

-

Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

-

Control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

Cell culture medium and reagents.

-

This compound.

-

Dual-luciferase assay reagents.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This in vitro assay measures the ligand-dependent interaction between a PPAR-LBD and a coactivator peptide.

Materials:

-

GST-tagged PPAR-LBD (α, γ, or δ).

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

-

Fluorescein-labeled coactivator peptide (e.g., a peptide from SRC-1 or PGC-1α) (acceptor fluorophore).

-

This compound.

-

Assay buffer.

-

384-well plates.

-

TR-FRET compatible plate reader.

Protocol:

-

Reagent Preparation: Prepare solutions of the GST-PPAR-LBD, Tb-anti-GST antibody, fluorescein-coactivator peptide, and serial dilutions of this compound in assay buffer.

-

Assay Assembly: In a 384-well plate, combine the GST-PPAR-LBD, Tb-anti-GST antibody, and this compound dilutions.

-

Incubation: Incubate for a specified period (e.g., 1 hour) at room temperature to allow for this compound binding to the LBD.

-

Coactivator Addition: Add the fluorescein-coactivator peptide to each well.

-

Incubation: Incubate for another period (e.g., 1 hour) at room temperature to allow for coactivator recruitment.

-

Detection: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for terbium and fluorescein.

-

Data Analysis: Calculate the ratio of the acceptor (fluorescein) emission to the donor (terbium) emission. Plot this ratio against the log concentration of this compound to determine the EC50 for coactivator recruitment.

Experimental Workflow for Evaluating Pan-PPAR Agonists

The evaluation of a potential pan-PPAR agonist like this compound typically follows a multi-step workflow, progressing from in vitro characterization to in vivo efficacy studies.

Conclusion

This compound's activity as a pan-PPAR agonist provides a robust mechanism for its comprehensive effects on lipid and glucose metabolism. By activating all three PPAR subtypes, it orchestrates a coordinated transcriptional response that addresses multiple facets of metabolic dysregulation. The experimental protocols and workflow detailed in this guide provide a framework for the continued investigation and development of pan-PPAR agonists as valuable therapeutic agents for metabolic diseases. A thorough understanding of the molecular interactions and downstream signaling pathways is paramount for optimizing the therapeutic potential of such compounds and for the rational design of next-generation pan-PPAR modulators with improved efficacy and safety profiles.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Regulation of skeletal muscle physiology and metabolism by peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of this compound, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Insights into the Efficacy of Bezafibrate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational clinical and preclinical research that established the efficacy of bezafibrate in the management of hyperlipidemia. The following sections provide a detailed examination of early study data, experimental methodologies, and the initially proposed mechanisms of action, offering valuable context for contemporary research and development in lipid-lowering therapies.

Quantitative Efficacy of this compound: A Summary of Early Clinical Findings

Early clinical investigations into this compound consistently demonstrated its potent effects on plasma lipid profiles. The data from key studies conducted in the 1980s and early 1990s are summarized below, highlighting the agent's impact on total cholesterol, triglycerides, LDL-C, and HDL-C levels.

Table 1: Efficacy of this compound in Patients with Hypercholesterolemia

| Study (Year) | Patient Population | N | Treatment | Duration | Total Cholesterol | LDL-C | HDL-C | Triglycerides |

| Wheeler et al. (1985)[1] | Children with Familial Hypercholesterolaemia | 14 | This compound 10-20 mg/kg/day | 6 months | ↓ 22% (vs. placebo) | - | ↑ (moderate) | - |

| Anonymous (1986)[2] | Patients with Heterozygous Familial Hypercholesterolaemia | 18 | This compound 600 mg/day | 2 months | ↓ from 9.65 to 8.09 mmol/L | ↓ | - | - |

| Sommariva et al. (1986)[3] | Patients with Type IIa Hypercholesterolaemia | 18 | This compound 600 mg/day | 4 months | ↓ 19% | ↓ 25% | - | ↓ 28% |

| Pazzucconi et al. (1992)[4] | Patients with Type IIb and IV Hyperlipoproteinaemia | - | This compound 400 mg/day (slow release) | - | ↓ 12% | - | ↑ 20% | ↓ 45% |

Core Experimental Protocols from Foundational Studies

The following sections detail the methodologies employed in key early clinical trials of this compound, providing a framework for understanding the context and rigor of these initial investigations.

Wheeler et al. (1985): A Double-Blind, Crossover Trial in Familial Hypercholesterolaemia[1]

-

Study Design: This study was a six-month, double-blind, placebo-controlled crossover trial.

-

Participant Population: The trial enrolled 14 children diagnosed with familial hypercholesterolaemia, all of whom had a significant family history of premature coronary heart disease.

-

Intervention: this compound was administered at a dose of 10 to 20 mg/kg/day, given in two daily doses.

-

Lipid Analysis: The primary outcome was the change in mean plasma total cholesterol concentration. High-density lipoprotein cholesterol was also assessed. The specific laboratory methods for lipid quantification were not detailed in the available abstract.

Anonymous (1986): A Comparative Study in Heterozygous Familial Hypercholesterolaemia[2]

-

Study Design: This was a double-blind, placebo-controlled study with a block design, preceded by a two-month placebo run-in period. The active treatment phase consisted of three two-month periods.

-

Participant Population: The study included 18 patients with heterozygous familial hypercholesterolaemia.

-

Intervention: Patients received this compound at a daily dose of 600 mg.

-

Lipid Analysis: The study measured median concentrations of total cholesterol and low-density lipoprotein cholesterol.

Sommariva et al. (1986): Long-Term Efficacy in Type IIa Hypercholesterolaemia[3]

-

Study Design: This was a longer-term observational study.

-

Participant Population: Eighteen patients with Type IIa hypercholesterolaemia were enrolled.

-

Intervention: this compound was administered at a dose of 200 mg three times daily (600 mg/day).

-

Lipid Analysis: The study evaluated changes in total cholesterol, total triglycerides, very-low-density lipoprotein triglycerides, and LDL-C after one and four months of therapy.

Pazzucconi et al. (1992): Effects on Lipids and Hemostatic Parameters[4]

-

Study Design: This was a double-blind, crossover study.

-

Participant Population: The study included patients with Type IIb and Type IV hyperlipoproteinaemia.

-

Intervention: A slow-release formulation of this compound was administered at a dose of 400 mg/day.

-

Lipid Analysis: The study assessed the effects on plasma triglycerides, VLDL cholesterol, total cholesterol, and HDL cholesterol.

Early Insights into the Mechanism of Action of this compound

Initial preclinical and clinical research suggested that this compound's lipid-lowering effects were multifactorial. The primary proposed mechanism centered on the activation of peroxisome proliferator-activated receptors (PPARs), particularly the alpha subtype (PPARα). This activation was believed to orchestrate a series of downstream events leading to improved lipid homeostasis.

Signaling Pathway of this compound's Lipid-Lowering Effect

The diagram below illustrates the proposed signaling pathway for this compound as understood from early research.

Caption: Proposed mechanism of this compound via PPARα activation.

Experimental Workflow for a Typical Early this compound Clinical Trial

The following diagram outlines the general workflow of the early, double-blind, placebo-controlled clinical trials designed to assess the efficacy of this compound.

Caption: Generalized workflow of early this compound clinical trials.

References

- 1. Double blind trial of this compound in familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combination treatment with cholestyramine and this compound for heterozygous familial hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Bezafibrate: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bezafibrate is a third-generation fibrate drug widely utilized as a lipid-lowering agent in the management of hyperlipidemia. Its therapeutic efficacy is rooted in its distinct molecular structure and multifaceted chemical properties, which govern its interactions with key biological targets. This technical guide provides an in-depth analysis of this compound's molecular architecture, physicochemical characteristics, and the signaling pathways it modulates. The information is presented to support further research, drug development, and clinical understanding of this important therapeutic agent.

Molecular Structure and Chemical Identity

This compound, chemically known as 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)-2-methylpropanoic acid, possesses a unique molecular structure that is fundamental to its pharmacological activity. It is a monocarboxylic acid amide, characterized by the formal condensation of a 4-chlorobenzoic acid group with a 2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoic acid moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)-2-methylpropanoic acid | |

| Chemical Formula | C₁₉H₂₀ClNO₄ | |

| Molecular Weight | 361.82 g/mol | |

| CAS Number | 41859-67-0 | |

| Melting Point | 180-186 °C | |

| pKa | 3.61, 3.71 (acidic) | |

| logP | 3.70 - 3.8 | |

| Appearance | White, odorless crystalline powder |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | 1.55e-03 g/L (Sparingly soluble in aqueous buffers) | |

| Ethanol | Approx. 3 mg/mL (Readily soluble) | |

| DMSO | Approx. 30 mg/mL | |

| Dimethylformamide (DMF) | Approx. 30 mg/mL | |

| Methanol, n-propanol, isopropanol | Soluble | |

| Methanol + Acetonitrile (binary mixture) | Soluble |

For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression. It is considered a pan-PPAR agonist, meaning it can activate all three PPAR isoforms: α, γ, and δ.

-

PPARα Activation: This is the principal mechanism behind this compound's lipid-lowering effects. Activation of PPARα in the liver and other tissues leads to increased transcription of genes involved in fatty acid oxidation, thereby enhancing the breakdown of fatty acids. It also stimulates the activity of lipoprotein lipase, which is crucial for the catabolism of triglyceride-rich lipoproteins.

-

PPARγ and PPARδ Activation: While its effect on PPARγ and PPARδ is less pronounced than on PPARα, it contributes to its overall therapeutic profile. PPARγ activation can improve insulin (B600854) sensitivity, while PPARδ activation is associated with increased energy expenditure and fatty acid oxidation in muscle tissue.

The activation of these receptors ultimately leads to a reduction in plasma triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.

Below is a diagram illustrating the primary signaling pathway of this compound through PPARα activation.

Experimental Protocols

Detailed, step-by-step experimental protocols for assays involving this compound are proprietary and specific to the research institution conducting the study. However, a general methodology for a key experiment, such as a PPARα activation assay, can be outlined.

General Workflow for a Cell-Based PPARα Reporter Assay:

This assay is designed to measure the ability of a compound, such as this compound, to activate the PPARα receptor in a cellular context.

Key Steps in the Protocol:

-

Cell Culture: A suitable cell line, often a human liver cell line like HepG2, is cultured under standard conditions.

-

Transfection: The cells are transiently transfected with two plasmids: one that expresses the human PPARα receptor and another that contains a reporter gene (e.g., luciferase) under

The Pharmacodynamics of Bezafibrate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bezafibrate, a fibric acid derivative, has been a cornerstone in the management of dyslipidemia for decades. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][2][3] Preclinical research has been instrumental in elucidating the multifaceted pharmacodynamic effects of this compound, extending beyond simple lipid-lowering to include anti-inflammatory and anti-atherosclerotic properties. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various preclinical models, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to derive these findings.

Core Mechanism of Action: A Pan-PPAR Agonist

This compound is distinguished from other fibrates by its broad agonist activity across all three PPAR subtypes: α, γ, and δ.[1][3] This pan-PPAR agonism contributes to its wide-ranging metabolic effects.[1][3]

-

PPARα: Activation of PPARα, predominantly in the liver, heart, and kidney, is central to this compound's effects on lipid metabolism.[1] It stimulates the transcription of genes involved in fatty acid uptake and oxidation, as well as those encoding for lipoprotein lipase (B570770) and apolipoproteins A-I and A-II, leading to reduced triglyceride levels and increased HDL cholesterol.[4]

-

PPARγ: While less potent than its effect on PPARα, this compound's activation of PPARγ, primarily in adipose tissue, contributes to improved insulin (B600854) sensitivity and glucose metabolism.[1]

-

PPARδ: The activation of PPARδ by this compound is associated with increased fatty acid oxidation in muscle tissue and enhanced energy expenditure.[1]

Recent studies in mice have also revealed a dose-dependent mechanism. At high doses, this compound's triglyceride-lowering effects are mediated by PPARα activation. However, at clinically relevant lower doses, it appears to act independently of PPARα by down-regulating sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[5]

Signaling Pathway of this compound

Caption: this compound's primary signaling pathway via PPAR activation and a secondary PPARα-independent pathway.

Effects on Lipid Metabolism in Preclinical Models

This compound has been extensively studied in various rodent models, consistently demonstrating its potent effects on lipid profiles.

Quantitative Effects of this compound on Lipid Parameters

| Preclinical Model | This compound Dose | Duration | Key Findings | Reference |

| Normo- and spontaneously hyperlipidemic rats | 75 mg/kg/day | Not specified | Marked reduction of serum cholesterol and triglycerides. | [6] |

| Low-density lipoprotein receptor knockout (LDLR-/-) mice | Not specified | 8 weeks | Decreased plasma cholesterol and triglycerides; increased HDL-C; suppressed fatty streak lesions by 51%. | [7] |

| Monosodium glutamate (B1630785) (MSG)-induced obese mice (NAFLD model) | Not specified | 8 weeks | Ameliorated hyperlipidemia; increased expression of acyl-CoA oxidase and carnitine palmitoyl (B13399708) transferase. | [8] |

| Sprague-Dawley and Lewis rats | 10 and 50 mg/kg/day | 7 days | Effectively reduced serum and hepatic lipids in both strains, with a more pronounced response in Lewis rats. | [9] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 150 mg/100 g of chow | 18 weeks | Significantly reduced serum triglyceride, total cholesterol, and free fatty acids. | [10] |

| Rats | 30 mg/kg/day | 14 days | Decreased triglycerides by 51%, cholesterol by 28%, and phospholipids (B1166683) by 18%. | [11] |

| Ppara-null mice | 10 mg/kg/day (clinically relevant dose) | 7 days | Decreased serum/liver triglycerides in a PPARα-independent manner. | [5] |

Anti-Inflammatory Properties

Beyond its effects on lipids, this compound exhibits significant anti-inflammatory actions in preclinical models. In obese and diabetic OLETF rats, this compound treatment suppressed the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the pancreas.[10] This anti-inflammatory effect is thought to contribute to its protective effects against pancreatic degeneration in this model.[10] In a rat model of sporadic Alzheimer's disease, this compound at a dose of 50 mg/kg/day was shown to reduce neuroinflammation.[12]

Efficacy in Models of Atherosclerosis and NAFLD

The therapeutic potential of this compound has been investigated in preclinical models of atherosclerosis and non-alcoholic fatty liver disease (NAFLD).

-

Atherosclerosis: In low-density lipoprotein receptor knockout (LDLR-/-) mice fed an atherogenic diet, this compound not only improved the lipoprotein profile but also suppressed the formation of fatty streak lesions in the aortic sinus by 51%.[7] This anti-atherogenic effect was primarily attributed to the reduction in the ratio of non-HDL-C to HDL-C.[7]

-

NAFLD: In a mouse model of NAFLD induced by monosodium glutamate, this compound treatment ameliorated hyperlipidemia, hyperinsulinemia, and diabetes.[8] It also inhibited the accumulation of visceral fat and improved liver pathology, as evidenced by the near disappearance of macro- and microvesicles in hepatocytes and an improved NAFLD activity score.[8] Furthermore, in a mouse model of glycogen (B147801) storage disease type Ia, which is associated with hepatosteatosis, this compound decreased liver triglyceride and glycogen concentrations and induced autophagy.[13]

Experimental Protocols

Representative Experimental Workflow for Preclinical Evaluation of this compound

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. researchgate.net [researchgate.net]

- 4. Update on the use of fibrates: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on serum lipids in normo- and spontaneously hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesterol reduction and atherosclerosis inhibition by this compound in low-density lipoprotein receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound in nonalcoholic steatohepatitis model mice with monosodium glutamate-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differences in the response of Sprague-Dawley and Lewis rats to this compound: the hypolipidemic effect and the induction of peroxisomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a peroxisome proliferator-activated receptor (PPAR)-alpha activator, prevents pancreatic degeneration in obese and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term effects of this compound on in vivo VLDL-triglyceride production in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound induces autophagy and improves hepatic lipid metabolism in glycogen storage disease type Ia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Bezafibrate for In Vitro Metabolic Investigations

References

- 1. This compound induces a mitochondrial derangement in human cell lines: a PPAR-independent mechanism for a peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of this compound, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

Application Notes and Protocols: Bezafibrate in Cardiovascular Disease Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bezafibrate is a third-generation fibrate drug primarily used to treat hyperlipidemia. Beyond its established lipid-lowering capabilities, this compound is gaining significant attention in cardiovascular disease (CVD) research for its broad spectrum of pleiotropic effects. It is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), activating all three isoforms (α, γ, and δ).[1][2] This multi-faceted mechanism allows this compound to target a cluster of cardiovascular risk factors, including atherogenic dyslipidemia, inflammation, endothelial dysfunction, and insulin (B600854) resistance, making it a valuable tool for investigating the complex pathophysiology of CVD.[3]

Mechanism of Action in the Cardiovascular System

This compound exerts its effects by binding to and activating the three PPAR isoforms, which are nuclear receptors that regulate the transcription of numerous genes involved in metabolism and inflammation.[1]

-

PPARα Activation: This is the primary mechanism for its lipid-modifying effects. Activation of PPARα in the liver and muscle enhances fatty acid oxidation, increases the synthesis of high-density lipoprotein (HDL) cholesterol, and promotes the clearance of triglyceride-rich lipoproteins.[1]

-

PPARγ Activation: Though less potent than its effect on PPARα, activation of PPARγ improves insulin sensitivity, influences adipocyte differentiation, and helps reduce circulating free fatty acids.[2][3]

-

PPARδ Activation: This isoform is ubiquitously expressed and its activation by this compound contributes to enhanced fatty acid oxidation and energy expenditure, which may help offset weight gain issues seen with selective PPARγ agonists.[2][3]

This balanced pan-PPAR activation allows this compound to simultaneously address lipid abnormalities, glucose dysregulation, and inflammatory pathways.[3]

Key Applications and Findings in CVD Research

Lipid Profile Modulation

This compound effectively modifies atherogenic dyslipidemia, a key driver of atherosclerosis. Its primary effects are a robust reduction in triglycerides (TG) and a significant increase in HDL cholesterol. It also beneficially alters lipoprotein particle size by decreasing the concentration of small, dense low-density lipoprotein (sdLDL) particles.

Table 1: Summary of this compound's Effects on Lipid Profiles from Clinical Studies

| Parameter | Study/Analysis | Patient Population | Dosage | Duration | % Change from Baseline/Control | Citation(s) |

|---|---|---|---|---|---|---|

| Triglycerides (TG) | J-BENEFIT | Dyslipidemic patients with diabetes | 400 mg/day | 52 weeks | ↓ 51.3% | [4] |

| SENDCAP | Type 2 Diabetes | 400 mg/day | 3 years | ↓ 32% (vs. 4% in placebo) | ||

| BECAIT | Post-Myocardial Infarction (MI) | 400 mg/day | 5 years | ↓ 31% | [5] | |

| HDL-Cholesterol | J-BENEFIT | Dyslipidemic patients with diabetes | 400 mg/day | 52 weeks | ↑ 21.7% | [4] |

| BECAIT | Post-MI | 400 mg/day | 5 years | ↑ 9% | [5] | |

| BIP Trial | Coronary Artery Disease (CAD) | 400 mg/day | 6.2 years | ↑ 18% | [6] | |

| LDL-Cholesterol | J-BENEFIT | Dyslipidemic patients with diabetes | 400 mg/day | 52 weeks | ↓ 10.1% | [4] |

| Total Cholesterol | SENDCAP | Type 2 Diabetes | 400 mg/day | 3 years | ↓ 7% (vs. -0.3% in placebo) | |

Anti-Atherosclerotic Effects

This compound's benefits extend to the vascular wall, where it can directly combat the processes of atherosclerosis.

-

Slowing Atherosclerosis Progression: The this compound Coronary Atherosclerosis Intervention Trial (BECAIT) demonstrated that in young, male, post-MI patients, this compound significantly retarded the progression of coronary atherosclerosis as assessed by quantitative angiography over a 5-year period.[5][7]

-

Improving Endothelial Function: Atherosclerosis is initiated by endothelial dysfunction. This compound has been shown to improve this critical function. In patients with metabolic syndrome, it significantly blunted the postprandial decrease in flow-mediated dilation (FMD), a measure of endothelial health.[8][9]

-

Reducing Monocyte Adhesion: A key early event in plaque formation is the adhesion of monocytes to the endothelium. In vitro studies have shown that this compound inhibits the expression of adhesion molecules (VCAM-1 and ICAM-1) on endothelial cells stimulated by oxidized LDL (ox-LDL). This effect is mediated by preventing the activation of the pro-inflammatory transcription factor NF-κB.[10][11][12]

Clinical Cardiovascular Outcomes

Several large-scale trials have investigated the clinical impact of this compound on cardiovascular events.

Table 2: Summary of Key this compound Clinical Outcome Trials

| Trial | Patient Population | Primary Endpoint | Key Finding(s) | Citation(s) |

|---|---|---|---|---|

| BIP (this compound Infarction Prevention) | 3,090 patients with established CAD | Fatal/non-fatal MI, or sudden death | No significant reduction in the primary endpoint at 6.2 years (13.6% vs 15.0% placebo).[13] However, a 20-year follow-up showed a significant 10% reduction in all-cause mortality, with a 25% reduction in patients with high baseline triglycerides.[14][15] | [13][14][15] |

| BECAIT | Young, male, post-MI patients | Change in coronary artery luminal diameter | Significantly retarded the progression of coronary atherosclerosis and reduced the coronary event rate. | [7] |

| LEADER (Lower Extremity Arterial Disease Event Reduction) | 1,568 men with lower extremity arterial disease | Combined coronary heart disease and stroke | No reduction in the combined primary endpoint. A potential reduction in non-fatal MI was observed in men <65 years. |[16] |

Experimental Protocols

In Vitro Protocol: Monocyte Adhesion to Endothelial Cells

This protocol is designed to assess the effect of this compound on inflammation-induced monocyte adhesion to vascular endothelial cells, a key process in early atherosclerosis.[10][17][18]

Objective: To quantify the inhibitory effect of this compound on ox-LDL-induced adhesion of THP-1 monocytes to Human Aortic Endothelial Cells (HAECs).

Methodology:

-

Cell Culture: Culture HAECs to confluence in 24-well plates. Culture THP-1 monocytes in suspension.

-

Fluorescent Labeling: Label THP-1 cells by incubating with a fluorescent dye (e.g., Calcein-AM) for 30 minutes.

-

Pre-treatment: Pre-treat confluent HAEC monolayers with this compound (e.g., 10-100 µM) or vehicle control for 2 hours.

-

Stimulation: Add an atherogenic stimulus, such as oxidized LDL (ox-LDL, e.g., 50 µg/mL), to the HAECs and incubate for 6-24 hours to induce expression of adhesion molecules.

-

Adhesion Assay: Wash HAECs gently. Add the fluorescently labeled THP-1 cells to each well and co-incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent monocytes.

-

Quantification: Lyse the remaining adherent cells and measure fluorescence using a plate reader. Alternatively, capture images using a fluorescence microscope and count adherent cells.

-

Analysis: Compare fluorescence intensity or cell counts between control, ox-LDL-stimulated, and this compound-treated groups.

Parallel Analyses:

-

Gene Expression: Lyse HAECs after stimulation to extract RNA. Analyze VCAM-1 and ICAM-1 mRNA levels via RT-qPCR.

-

Protein Analysis: Perform Western blotting on cell lysates to measure protein levels of VCAM-1, ICAM-1, and nuclear translocation of NF-κB p65 subunit.

Clinical Protocol: Assessment of Postprandial Endothelial Dysfunction

This protocol outlines a human study to evaluate this compound's effect on endothelial dysfunction triggered by a high-fat meal, a known cardiovascular stressor.[8][9]

Objective: To determine if this compound improves postprandial, fat-load-induced endothelial dysfunction in subjects with metabolic syndrome.

Methodology:

-

Study Design: A randomized, placebo-controlled, crossover design.

-

Participants: Recruit subjects with metabolic syndrome (e.g., 10-20 participants).

-

Randomization & Phase 1: Randomly assign participants to receive either this compound (400 mg/day) or a matching placebo for a 4-week treatment period.

-

Washout Period: After Phase 1, all participants undergo a 4-week washout period with no study medication.

-

Crossover & Phase 2: Participants cross over to the alternate treatment (placebo or this compound) for a final 4-week period.

-

Test Day Procedure (at the end of each phase):

-

Fasting Baseline: After an overnight fast, perform baseline measurements, including blood draws (for lipids, glucose) and assessment of brachial artery Flow-Mediated Dilation (FMD) using high-resolution ultrasound.

-

Oral Fat Load: Participants consume a standardized high-fat meal or snack (e.g., cookies with defined fat content).

-

Postprandial Measurements: Repeat FMD measurements and blood draws at regular intervals (e.g., 2, 4, and 6 hours) after the meal. The lowest FMD value, typically at 4 hours, is a key endpoint.

-

-

Analysis: Compare the change in FMD from baseline to the postprandial nadir between the this compound and placebo phases. Analyze changes in postprandial triglyceride and remnant lipoprotein levels.

Animal Model Protocol: Hypercholesterolemic Rat Model

This protocol describes an animal model to study the effects of this compound on diet-induced hyperlipidemia and associated endothelial dysfunction markers.[19]

Objective: To evaluate the efficacy of different doses of this compound in normalizing lipid profiles and markers of endothelial dysfunction in a rat model of hypercholesterolemia.

Methodology:

-

Animal Model: Use male rats (e.g., Wistar or Sprague-Dawley).

-

Acclimatization: Allow animals to acclimatize for one week with standard chow and water ad libitum.

-

Induction of Hypercholesterolemia: Feed a high-cholesterol diet (HCD), for instance, standard chow supplemented with 1% cholesterol and 5% coconut oil, for 4-6 weeks to induce a hyperlipidemic state. A control group remains on a normal diet.

-

Group Allocation: Randomly divide the HCD-fed rats into treatment groups:

-

Group 1: HCD + Vehicle (e.g., saline or carboxymethyl cellulose)

-

Group 2: HCD + this compound (Low dose, e.g., 50 mg/kg/day)

-

Group 3: HCD + this compound (Mid dose, e.g., 100 mg/kg/day)

-

Group 4: HCD + this compound (High dose, e.g., 200 mg/kg/day)

-

-

Treatment: Administer this compound or vehicle daily via oral gavage for a period of 6 weeks.

-

Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

-

Biochemical Analysis: Analyze plasma/serum for:

-

Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL.

-

Markers of Endothelial Dysfunction/Inflammation: Endothelin-1, IL-6, histamine.

-

Safety Markers: Alanine aminotransferase (ALT), creatinine.

-

Conclusion: this compound is a versatile pharmacological tool for cardiovascular research. Its ability to act as a pan-PPAR agonist allows it to modulate a wide array of pathways central to the development of atherosclerosis and cardiovascular disease. The application notes and protocols provided here offer a framework for researchers to investigate its effects on lipid metabolism, endothelial function, and inflammatory signaling, thereby contributing to a deeper understanding of CVD and the development of comprehensive therapeutic strategies.

References

- 1. Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the this compound lessons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of this compound, Fenofibric Acid, and Pemafibrate [mdpi.com]

- 3. Balanced pan-PPAR activator this compound in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on lipid and glucose metabolism in dyslipidemic patients with diabetes: the J-BENEFIT study | springermedizin.de [springermedizin.de]

- 5. Retardation of coronary atherosclerosis: the this compound Coronary Atherosclerosis Intervention Trial (BECAIT) and other angiographic trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of dyslipidemia in patients with coronary artery disease: 20-year mortality follow-up of the BIP randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Results of the this compound Coronary Atherosclerosis Intervention Trial (BECAIT) and an update on trials now in progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound improves postprandial hypertriglyceridemia and associated endothelial dysfunction in patients with metabolic syndrome: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound mitigates oxidized-low density lipoprotein (ox-LDL)-induced the attachment of monocytes to endothelial cells: An implication in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound mitigates cardiac injury against coronary microembolization by preventing activation of p38 MAPK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. This compound Infarction Prevention Study - American College of Cardiology [acc.org]

- 14. This compound for the treatment of dyslipidemia in patients with coronary artery disease: 20-year mortality follow-up of the BIP randomized control trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound in men with lower extremity arterial disease: randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Standard Operating Procedures for Bezafibrate Solubilization: Application Notes and Protocols for Researchers

Introduction

Bezafibrate is a second-generation fibrate drug used in the treatment of hyperlipidemia. It functions as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), playing a crucial role in regulating lipid and glucose metabolism. Due to its lipophilic nature, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. This poor solubility presents a significant challenge for researchers in life sciences and drug development, impacting the preparation of stock solutions and formulations for in vitro and in vivo studies.

These application notes provide detailed standard operating procedures (SOPs) for the solubilization of this compound for research purposes. The protocols herein are designed for researchers, scientists, and drug development professionals, offering clear methodologies for preparing this compound solutions in common organic solvents, aqueous buffers, and with the use of solubility-enhancing excipients.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for selecting the appropriate solubilization strategy.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₀ClNO₄ | [1] |

| Molecular Weight | 361.8 g/mol | [1] |

| Melting Point | 186 °C | [1] |

| pKa | ~3.5 | N/A |

| Aqueous Solubility | ~1.55 µg/mL | [2] |

| Solubility in DMSO | ~30 mg/mL | [3] |

| Solubility in Ethanol (B145695) | ~3 mg/mL | |

| Solubility in DMF | ~30 mg/mL | |

| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |

| Appearance | White or off-white crystalline powder | N/A |

Standard Operating Procedures for Solubilization

Preparation of Stock Solutions in Organic Solvents

Due to its low aqueous solubility, the most common and recommended first step is to prepare a concentrated stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for this purpose.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (200 proof), molecular biology grade

-

N,N-Dimethylformamide (DMF)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Analytical balance

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile tube.

-

Solvent Addition: Add the calculated volume of the chosen organic solvent (e.g., DMSO) to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to ~83 mM, which is near the 30 mg/mL solubility limit in DMSO).

-

Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

-

Sterilization (Optional): If required for sterile applications like cell culture, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with the organic solvent.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for long-term storage (stable for at least two years) or at 4°C for short-term use.

Note on Solvent Choice: While DMSO is the preferred solvent due to its high solubilizing capacity for this compound, ethanol and DMF are also viable options. However, their lower solubilizing power and potential for higher cytotoxicity in some cell lines should be considered.

Preparation of Aqueous Working Solutions from Organic Stock

For most biological experiments, the concentrated organic stock solution must be diluted into an aqueous buffer or cell culture medium to achieve the final working concentration.

Materials:

-

This compound stock solution (in DMSO)

-

Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS buffer) or cell culture medium

-

Sterile dilution tubes

-

Calibrated pipettes

Protocol:

-

Pre-warm Aqueous Medium: Warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C) to minimize the risk of precipitation upon addition of the cold stock solution.

-

Dilution: Add the required volume of the this compound stock solution directly to the pre-warmed aqueous medium. It is crucial to add the stock solution to the aqueous medium and not the other way around to ensure rapid dispersion.

-

Mixing: Immediately after adding the stock solution, mix the solution gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming, especially in protein-containing media.

-

Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity in cellular assays.

-

Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen aqueous medium.

-

Use Immediately: Aqueous solutions of this compound are prone to precipitation over time. It is recommended to prepare these solutions fresh for each experiment and use them immediately.

Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used in pharmaceutical formulations and can be adapted for research applications.

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD/Captisol®)

-

Sterile deionized water or desired aqueous buffer

-

Magnetic stirrer and stir bar

-

Sterile filtration unit (0.22 µm)

Protocol (Kneading Method):

-

Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (B1172386). A 1:1 molar ratio is a common starting point for initial trials.

-

Mixing: In a glass mortar, mix the accurately weighed this compound and cyclodextrin powders.

-

Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) dropwise to the powder mixture while continuously triturating with a pestle. Continue kneading until a paste-like consistency is achieved.

-

Drying: Dry the resulting paste under vacuum or in a desiccator to remove the solvent, resulting in a solid inclusion complex.

-

Reconstitution: The dried complex can then be dissolved in the desired aqueous buffer or cell culture medium to the target concentration.

-

Sterilization: Sterilize the final solution by filtration through a 0.22 µm filter.

Note: The optimal this compound-to-cyclodextrin ratio and preparation method may need to be determined empirically for specific applications through phase solubility studies.

Experimental Workflows and Decision Making

The selection of an appropriate solubilization method depends on the specific experimental requirements, such as the desired final concentration, the biological system being used, and the tolerance for organic solvents.

Caption: Workflow for this compound Solubilization.

Signaling Pathway Visualization

This compound exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates the general signaling pathway.

Caption: this compound-PPAR Signaling Pathway.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Precipitation in aqueous working solution | - Final concentration is too high.- Temperature shock.- High salt concentration in the buffer. | - Decrease the final concentration of this compound.- Ensure the aqueous medium is pre-warmed before adding the stock solution.- Test solubility in different buffers. |

| Cell toxicity observed | - Final DMSO concentration is too high.- this compound itself is cytotoxic at the tested concentration. | - Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cell line.- Lower the final DMSO concentration to ≤0.1%.- Perform a dose-response curve for this compound. |

| Inconsistent experimental results | - Instability of the aqueous working solution.- Incomplete dissolution of the stock solution. | - Prepare fresh aqueous working solutions for each experiment.- Ensure the stock solution is fully dissolved before use. |

Conclusion

The successful solubilization of this compound is a critical first step for accurate and reproducible in vitro and in vivo research. By following these detailed protocols and considering the physicochemical properties of this compound, researchers can confidently prepare solutions suitable for a wide range of experimental applications. The use of organic solvents like DMSO for stock solutions, followed by careful dilution into aqueous media, remains the most straightforward approach. For applications requiring higher aqueous concentrations or lower organic solvent levels, the use of solubility enhancers such as cyclodextrins offers a viable alternative. Careful attention to final solvent concentrations and the potential for precipitation is paramount to ensure the integrity of experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrosprayed Polymeric Nanospheres for Enhanced Solubility, Dissolution Rate, Oral Bioavailability and Antihyperlipidemic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of a slow release formulation of this compound on lipids, glucose homeostasis, platelets and fibrinogen in type II diabetics: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bezafibrate Administration in Rodent Models of Dyslipidemia

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the use of bezafibrate in preclinical rodent models of dyslipidemia, including detailed experimental protocols, quantitative data summaries, and visualization of key molecular pathways.

Introduction

This compound is a fibric acid derivative used as a broad-spectrum lipid-lowering agent.[1] It is known to activate all three subtypes of peroxisome proliferator-activated receptors (PPARs α, γ, and δ), making it a pan-PPAR agonist.[2][3][4] Its primary mechanism of action in dyslipidemia is mediated through the activation of PPARα, which plays a central role in regulating fatty acid and triglyceride metabolism.[4][5] Rodent models are crucial for elucidating the pharmacological effects and mechanisms of this compound. These models allow for the investigation of its efficacy in various induced states of dyslipidemia and provide insights into its molecular pathways.

Data Presentation

Table 1: Effects of this compound on Lipid Profiles in Rat Models of Dyslipidemia

| Rodent Model | Dyslipidemia Induction | This compound Dose & Route | Duration | Triglycerides (TG) | Total Cholesterol (TC) | HDL-C | LDL-C | Reference |

| Normal Rats | - | 1 mg/kg/day (oral) | 7 days | Significant ↓ | - | - | - | [6] |

| Normal Rats | - | 3 mg/kg/day (oral) | 7 days | Significant ↓ | Significant ↓ | - | - | [6] |

| Normal Rats | - | 30 mg/kg/day | 14 days | ↓ 51% | ↓ 28% | - | - | [7] |

| Triton WR-1339 Induced | Triton WR-1339 injection | 100 mg/kg (single oral dose) | - | Significant inhibition of ↑ | Significant inhibition of ↑ | - | - | [6] |

| Fructose-Induced | 75% fructose (B13574) solution | 1 mg/kg/day (oral) | 7 days | Inhibition of ↑ | - | - | - | [6] |

| Cholesterol-Fed | 1% cholesterol diet | 30 mg/kg/day (oral) | 8 weeks | - | Inhibition of ↑ | - | - | [6] |

| Spontaneously Hyperlipidemic Lewis Rats | Genetic | 75 mg/kg/day | - | Marked ↓ | Marked ↓ | - | - | [8] |

| High-Fructose + Lard Diet | 40% fructose + 7% lard | 10 mg/kg/day (oral) | 2 weeks | Prevention of ↑ | - | - | - | [9] |

| Doxorubicin-Induced Nephrotic Syndrome | Doxorubicin (7.5 mg/kg) | Not specified | - | Inhibition of ↑ | Inhibition of ↑ | - | ↑ | [10] |

Table 2: Effects of this compound on Lipid Profiles in Mouse Models of Dyslipidemia

| Rodent Model | Dyslipidemia Induction | This compound Dose & Route | Duration | Triglycerides (TG) | Total Cholesterol (TC) | Key Findings | Reference |

| Wild-type (Sv/129) | - | 10 mg/kg/day (oral) | 7 days | ↓ | - | PPARα-independent, SREBP-1c down-regulation | [5] |

| Wild-type (Sv/129) | - | 100 mg/kg/day (oral) | 7 days | ↓ | - | PPARα-dependent, enhanced fatty acid oxidation | [5][11] |

| Ppara-null (Sv/129) | - | 10 mg/kg/day (oral) | 7 days | ↓ | - | Confirms PPARα-independent mechanism at low doses | [5][11] |

| Ppara-null (Sv/129) | - | 100 mg/kg/day (oral) | 7 days | No significant effect | - | Confirms PPARα-dependent mechanism at high doses | [5][11] |

| High-Fat Diet (C57BL/6) | High-fat diet | 75 mg/kg/day (oral gavage) | 2 weeks | - | - | Ameliorated emotional disorders induced by HFD | [12] |

| Monosodium Glutamate (MSG) Induced | Neonatal MSG injection | Mixed in feed | 8 weeks | Ameliorated hyperlipidemia | Ameliorated hyperlipidemia | Improved NAFLD/NASH pathology | [13] |

Experimental Protocols

Protocol 1: Induction of Dyslipidemia in Rodents

A. High-Fat Diet (HFD)-Induced Dyslipidemia

-

Animals: Use male C57BL/6 mice or Sprague-Dawley rats, 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least one week with standard chow and water ad libitum.

-

Diet: Switch the experimental group to a high-fat diet (e.g., 45-60% kcal from fat). A control group should be maintained on a standard chow diet (e.g., 10% kcal from fat).

-

Duration: Maintain animals on the respective diets for 8-16 weeks to induce a stable dyslipidemic phenotype, characterized by elevated plasma triglycerides and cholesterol.

-

Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, collect baseline blood samples to confirm the dyslipidemic state.

B. Fructose-Induced Hypertriglyceridemia

-

Animals: Use male Wistar or Sprague-Dawley rats, 6-8 weeks old.

-

Acclimatization: Acclimatize animals for one week.

-

Induction: Provide the experimental group with a 10-20% (w/v) fructose solution as their sole source of drinking water. The control group receives regular drinking water. Both groups have access to standard chow.

-

Duration: Continue the fructose feeding for 2-4 weeks to induce hypertriglyceridemia.

-

Monitoring: Monitor fluid intake daily and body weight weekly. Collect baseline blood samples to confirm hypertriglyceridemia.

Protocol 2: Preparation and Administration of this compound

A. Oral Gavage

-

Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle, such as 1% (w/v) carboxymethylcellulose (CMC) or corn oil.[5][14] The concentration should be calculated based on the desired dose and the average body weight of the animals, with a typical administration volume of 5-10 mL/kg.

-

Administration: Administer the this compound suspension or vehicle to the animals once daily using oral gavage. Ensure proper technique to avoid aspiration.

B. Dietary Admixture

-

Preparation: Calculate the amount of this compound needed based on the average daily food consumption of the animals to achieve the target dose in mg/kg/day.

-

Mixing: Thoroughly mix the calculated amount of this compound with the powdered rodent diet to ensure uniform distribution. The diet can then be provided as is or re-pelleted.

-

Administration: Provide the this compound-containing diet or control diet to the respective animal groups ad libitum.

-

Monitoring: Monitor daily food intake to ensure accurate dosing.

Protocol 3: Biochemical Analysis of Lipid Profiles

-

Sample Collection: At the end of the treatment period, fast the animals overnight (12-16 hours).

-

Blood Collection: Collect blood samples via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples at 2000-3000 x g for 15 minutes at 4°C to separate the plasma.

-

Lipid Analysis: Analyze the plasma for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

This compound's Dual Mechanism of Action on Triglyceride Metabolism

This compound's effect on lipid metabolism is dose-dependent in rodents. At high doses (≥50 mg/kg/day), it primarily acts through PPARα activation, leading to increased fatty acid uptake and β-oxidation.[5][11] In contrast, at clinically relevant low doses (≤10 mg/kg/day), this compound lowers triglycerides in a PPARα-independent manner by down-regulating Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn reduces hepatic lipogenesis and triglyceride secretion.[5]

References

- 1. This compound. An update of its pharmacology and use in the management of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balanced pan-PPAR activator this compound in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Pharmacological investigation of this compound, a hypolipidemic agent (1). Effects of this compound on normal and experimental hyperlipidemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-term effects of this compound on in vivo VLDL-triglyceride production in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on serum lipids in normo- and spontaneously hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved insulin sensitivity by this compound in rats: relationship to fatty acid composition of skeletal-muscle triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of this compound on hepatic oxidative stress: comparison between conventional experimental doses and clinically-relevant doses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simvastatin and this compound ameliorate Emotional disorder Induced by High fat diet in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound in nonalcoholic steatohepatitis model mice with monosodium glutamate-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Bezafibrate in the Research of Non-Alcoholic Fatty Liver Disease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, that can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The therapeutic landscape for NAFLD is continually evolving, with a focus on agents that can modulate lipid metabolism, inflammation, and fibrosis. Bezafibrate, a fibrate drug and a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, has been investigated for its potential therapeutic role in NAFLD. These application notes provide a summary of the available research data and protocols related to the use of this compound in NAFLD studies.

Mechanism of Action in NAFLD

This compound's therapeutic potential in NAFLD is primarily attributed to its activation of all three PPAR isoforms (α, β/δ, and γ). This multi-faceted activation influences several key pathways implicated in the pathogenesis of NAFLD.

-

PPARα Activation: Enhances fatty acid oxidation and uptake by the liver, leading to a reduction in hepatic triglyceride accumulation (steatosis).

-

PPARβ/δ Activation: Contributes to improved fatty acid metabolism and reduced inflammation.

-

PPARγ Activation: While its role is more complex, activation can improve insulin (B600854) sensitivity, a key factor in NAFLD.

The combined effect of activating these receptors is a proposed reduction in hepatic steatosis, inflammation, and potentially fibrosis.